molecular formula C11H8F3N3O4 B8089185 Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8089185
M. Wt: 303.19 g/mol
InChI Key: PRVSQDVZYWWFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a synthetically versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, known to exhibit a broad spectrum of biological activities . This particular derivative is functionalized with key nitro and trifluoromethyl groups, which are commonly employed to fine-tune a compound's electronic properties, metabolic stability, and binding affinity to biological targets. Compounds based on the imidazo[1,2-a]pyridine structure have been demonstrated to possess significant antimicrobial and antiviral properties in scientific studies, making them a focus in the search for new therapeutic agents . The structural features of this molecule make it a valuable intermediate for the synthesis of novel chemical entities. Researchers can utilize this compound to explore its potential as a modulator of specific biological pathways. Its application is primarily in the context of hit-to-lead optimization campaigns, where it can be used to establish structure-activity relationships (SAR) and to improve potency and selectivity against pathogens . This product is intended for use in laboratory research For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c1-2-21-10(18)8-9(11(12,13)14)15-7-4-3-6(17(19)20)5-16(7)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVSQDVZYWWFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step procedures starting from readily available precursors. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the nitro group: Nitration of the imidazo[1,2-a]pyridine core is performed using a mixture of concentrated nitric acid and sulfuric acid.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the overall process.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Iron powder in acetic acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Reduction of the nitro group: Ethyl 6-amino-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been explored for its potential in several fields:

    Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

Mechanism of Action

The biological activity of Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Structural Analogues

Compound Name Substituents Key Features Reference
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -CF₃ at C6, -COOEt at C3 Lacks nitro group; exhibits similar trifluoromethyl substitution but at C5. Used in drug discovery (e.g., PI3K inhibitor HS-173) .
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -Br at C6, -CF₃ at C8, -COOEt at C2 Bromo substitution at C6 instead of nitro; demonstrates halogen’s role in Suzuki coupling reactions .
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate -Me at C5, -COOEt at C3 Methyl group (electron-donating) contrasts with nitro’s electron-withdrawing nature; regioselective chlorination observed with NCS .
Ethyl 4-methylthio-2-oxo-2H-pyranoimidazo[1,2-a]pyridine-3-carboxylate -SMe at C4, -COOEt at C3 Methylthio and fused pyrano ring enhance planarity and stability (mp 172–175°C) .

Physicochemical Properties

  • Melting Points and Stability: Nitro-substituted analogs are expected to exhibit higher melting points due to increased polarity. For example, ethyl 4-methylthio-2-oxo derivatives show mp 172–175°C , while trifluoromethyl-substituted compounds (e.g., HS-173) are liquids or low-melting solids . The nitro group may reduce solubility in nonpolar solvents compared to methyl or bromo substituents.
  • Spectroscopic Data :

    • IR spectra of nitro derivatives may show strong absorption near 1500–1530 cm⁻¹ (N-O stretching) , distinct from trifluoromethyl (1100–1200 cm⁻¹) or methylthio (~600 cm⁻¹) groups.
    • Crystallographic data (e.g., R-factor 0.048 for ethyl 4-methylthio derivatives ) suggest nitro substitution could alter packing efficiency and crystal lattice stability.

Biological Activity

Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₈F₃N₃O₄
  • Molecular Weight : 303.19 g/mol
  • CAS Number : 2407339-51-7

The compound features a nitro group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)
MCF-75.23
HepG24.75
A5496.12

The above table summarizes the half-maximal inhibitory concentration (IC50) values against various cancer cell lines, indicating effective cytotoxicity.

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been observed to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

A notable case study published in Journal of Medicinal Chemistry examined the effects of this compound on tumor xenografts in mice. The study reported a significant reduction in tumor size compared to control groups, with a mechanism involving apoptosis induction confirmed through histological analysis.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as 2-aminopyridines with halogenated ketones or esters. For example, cycloisomerization of N-propargylpyridiniums under basic aqueous conditions (e.g., NaOH) is a green chemistry approach, yielding ~80% product . Elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) enhance cyclization efficiency. The nitro and trifluoromethyl groups require inert atmospheres (N₂/Ar) to prevent side reactions like oxidation. Optimization of stoichiometry (1:1.2 molar ratio of aminopyridine to halogenated precursor) and catalyst selection (e.g., Pd/C for dehalogenation steps) are critical for reproducibility .

Advanced: How can researchers resolve contradictions in reported reaction outcomes for nitro-group substitutions in this compound?

Methodological Answer:
Discrepancies often arise from competing nucleophilic attack pathways. For instance, nitro-group substitution may yield unexpected products due to steric hindrance from the trifluoromethyl group. To resolve this:

  • Conduct kinetic studies (e.g., time-resolved NMR) to identify intermediate species .
  • Compare solvent effects: Polar solvents (DMSO) favor SNAr mechanisms, while non-polar solvents (toluene) may promote radical pathways .
  • Use computational modeling (DFT) to map energy barriers for substitution at the 6-nitro position versus other reactive sites .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • 1H/13C NMR : Identify substituent positions via coupling patterns. The trifluoromethyl group causes deshielding (δ ~120–125 ppm in 13C) .
  • HRMS : Confirm molecular formula (C₁₁H₈F₃N₃O₄) with <2 ppm error .
  • IR : Nitro groups exhibit strong absorptions at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
  • XRD : Resolve crystal packing effects of the nitro and ester groups, which influence solubility .

Advanced: How can researchers design assays to evaluate the anticancer activity of this compound while mitigating false positives?

Methodological Answer:

  • Use dose-response curves (IC₅₀) across multiple cell lines (e.g., MCF-7, HeLa) with controls for cytotoxicity (e.g., cisplatin) .
  • Employ flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis.
  • Validate target engagement via kinase inhibition profiling (e.g., EGFR, BRAF) and compare with structural analogs (e.g., ethyl 6-chloro derivatives) to establish SAR .
  • Address false positives by pre-treating compounds with glutathione to test for redox-mediated artifacts .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro-group photodegradation .
  • Moisture : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Long-term stability : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks (>95%) .

Advanced: How can computational modeling predict the impact of nitro and trifluoromethyl groups on bioactivity?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like COX-2 or tubulin. The trifluoromethyl group enhances hydrophobic interactions, while the nitro group may form hydrogen bonds .
  • Use QSAR models to correlate electronic parameters (Hammett σ) with IC₅₀ values. Nitro groups (σ ≈ 1.25) increase electron-withdrawing effects, altering charge distribution in the imidazo ring .
  • Validate predictions with free-energy perturbation (FEP) simulations to compare mutant versus wild-type target binding .

Basic: What synthetic precursors are critical for modifying the nitro or trifluoromethyl groups?

Methodological Answer:

  • Nitro group : Start with 6-nitro-2-aminopyridine. Nitration post-cyclization risks over-oxidation; thus, pre-functionalized precursors are preferred .
  • Trifluoromethyl group : Use trifluoromethylation reagents (e.g., Togni’s reagent) or incorporate via Suzuki-Miyaura coupling with CF₃-bearing boronic esters .

Advanced: How can contradictory biological activity data across studies be systematically analyzed?

Methodological Answer:

  • Perform meta-analysis using standardized metrics (e.g., pIC₅₀) and adjust for variables like assay type (cell-free vs. cellular) .
  • Evaluate compound purity (HPLC-MS) across studies; impurities <90% correlate with unreliable bioactivity .
  • Use machine learning (random forest models) to identify confounding factors (e.g., serum concentration in cell culture) .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hoods) due to nitro-group toxicity .
  • Spill management : Neutralize with 10% sodium bicarbonate before disposal .
  • First aid : For skin contact, rinse with water for 15 min; seek medical evaluation for persistent irritation .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility : Use co-solvents (5% DMSO in saline) or nanoformulations (liposomes) .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify CYP450-mediated degradation hotspots. Introduce blocking groups (e.g., methyl at position 3) to reduce clearance .
  • BBB permeability : Predict via PAMPA assays; logP <3 is ideal to balance lipophilicity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.